molecular formula C12H11FN2 B12082398 6-(2-Fluorophenyl)-5-methylpyridin-3-amine

6-(2-Fluorophenyl)-5-methylpyridin-3-amine

Cat. No.: B12082398
M. Wt: 202.23 g/mol
InChI Key: XVVFCOSQNSYRGR-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-5-methylpyridin-3-amine is an organic compound belonging to the class of heterocyclic aromatic amines This compound features a pyridine ring substituted with a fluorophenyl group at the 6-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of isocyanide reagents has been reported for the synthesis of similar compounds, providing an efficient and scalable approach .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-5-methylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-(2-Fluorophenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

6-(2-fluorophenyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C12H11FN2/c1-8-6-9(14)7-15-12(8)10-4-2-3-5-11(10)13/h2-7H,14H2,1H3

InChI Key

XVVFCOSQNSYRGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2F)N

Origin of Product

United States

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